molecular formula C6H5F2NO3 B3025406 5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid CAS No. 1018166-17-0

5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid

Cat. No. B3025406
CAS RN: 1018166-17-0
M. Wt: 177.11 g/mol
InChI Key: SZTOBRVCMIZRKS-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are a class of molecules that contain a carbon atom bonded to two fluorine atoms and one hydrogen atom (CF2H). They are used in various fields of chemistry due to their unique properties .


Synthesis Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds can be analyzed using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .


Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds can vary widely depending on the specific compound. These properties can be determined using various analytical techniques .

Scientific Research Applications

Late-Stage Difluoromethylation

Background: Difluoromethylation involves introducing a CF2H group into organic molecules. Researchers have developed multiple difluoromethylation reagents, leading to significant advances in this field .

Applications:

Pharmaceutical Relevance

Background: Several FDA-approved drugs contain the CF2 group, highlighting its importance in medicinal chemistry .

Applications:

Functionalization of Heterocycles

Background: Fluorine-containing heterocycles play a crucial role in biologically and pharmacologically active compounds .

Applications:

Mechanism of Action

The mechanism of action of difluoromethylated compounds can vary depending on the specific compound and its application. For example, in the context of pharmaceuticals, difluoromethylated compounds might inhibit certain enzymes or interact with specific receptors .

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The field of difluoromethylation is a rapidly evolving area of research, with new methods and applications being developed. Future directions may include the development of more efficient and selective difluoromethylation methods, as well as the exploration of new applications in fields such as pharmaceuticals and materials science .

properties

IUPAC Name

5-(difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO3/c1-2-3(6(10)11)4(5(7)8)12-9-2/h5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTOBRVCMIZRKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
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5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
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5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 4
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 5
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid
Reactant of Route 6
5-(Difluoromethyl)-3-methyl-1,2-oxazole-4-carboxylic acid

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